2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid
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Overview
Description
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[35]nonan-8-yl]acetic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetic acid moiety: This step involves the functionalization of the spirocyclic core to introduce the acetic acid group.
Protection and deprotection steps: These steps are necessary to protect functional groups during the synthesis and to deprotect them at the final stage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-7-yl]acetic acid
- 2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid
Uniqueness
2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[35]nonan-8-yl]acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-5-11(9-12(17)18)10-15(16)6-4-7-15/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMJDEWYDQFGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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